3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
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Overview
Description
U-99363E is a small molecule drug initially developed by Pharmacia & Upjohn, Inc. It is known for its role as a dopamine D4 receptor modulator. The compound has been studied for its potential therapeutic applications in various diseases, particularly psychotic disorders .
Preparation Methods
The synthetic routes and reaction conditions for U-99363E are not extensively documented in publicly available sources. it is known that the compound belongs to the class of substituted 4-aminopiperidines. The preparation of such compounds typically involves the reaction of piperidine derivatives with appropriate substituents under controlled conditions .
Chemical Reactions Analysis
U-99363E undergoes various chemical reactions, primarily involving its interaction with dopamine D4 receptors. The compound acts as an antagonist, inhibiting the receptor’s activity. Common reagents used in these reactions include quinpirole and PD 168,077, which are agonists, and L-745,870, clozapine, and raclopride, which are antagonists . The major products formed from these reactions are typically related to the modulation of dopamine activity in the brain .
Scientific Research Applications
U-99363E has been extensively studied for its scientific research applications. It has shown high affinity and selectivity for the human dopamine D4 receptor, making it a valuable tool in neuropharmacology research. The compound has been used to investigate the role of dopamine D4 receptors in various neurological and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder . Additionally, U-99363E has been utilized in studies exploring the modulation of GABA release in the brain .
Mechanism of Action
The mechanism of action of U-99363E involves its role as a dopamine D4 receptor antagonist. By binding to these receptors, the compound inhibits their activity, leading to a decrease in dopamine-mediated signaling. This modulation of dopamine activity can have various effects on neuronal function and behavior, particularly in the context of psychiatric disorders .
Comparison with Similar Compounds
U-99363E is similar to other substituted 4-aminopiperidine compounds, such as U-101958. Both compounds exhibit high affinity and selectivity for the dopamine D4 receptor . U-99363E is unique in its specific binding properties and its potential therapeutic applications. Other similar compounds include quinpirole and PD 168,077, which are agonists for the dopamine D4 receptor .
Properties
CAS No. |
179556-82-2 |
---|---|
Molecular Formula |
C20H27N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C20H27N3O/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17/h4-10,13,18H,3,11-12,14-16H2,1-2H3 |
InChI Key |
VNSBZWKWQFCKGO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3 |
Key on ui other cas no. |
179556-82-2 |
Synonyms |
3-ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine U 99363 U 99363E U-99363 U-99363E |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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